molecular formula C20H18N4O5S B2841248 Methyl 5-(((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate CAS No. 852437-91-3

Methyl 5-(((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2841248
CAS No.: 852437-91-3
M. Wt: 426.45
InChI Key: MXTLLOFVHXDPFC-UHFFFAOYSA-N
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Description

Methyl 5-(((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, along with a furan-2-carboxylate moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of Methyl 5-(((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyridazine core: This can be achieved through the cyclocondensation of appropriate hydrazine derivatives with 3,4-dimethoxyphenyl-substituted precursors.

    Thioether formation: The triazolopyridazine intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Esterification: Finally, the furan-2-carboxylate moiety is introduced through esterification reactions, often using methylating agents like methyl iodide in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Methyl 5-(((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the thioether linkage, often using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-(((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function, which is a common mechanism for anticancer and antiviral activities. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 5-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-26-14-6-4-12(10-16(14)27-2)19-22-21-17-8-9-18(23-24(17)19)30-11-13-5-7-15(29-13)20(25)28-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTLLOFVHXDPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(O4)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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